N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide
Description
N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide is a sulfonamide derivative featuring a furan-2-ylmethyl group attached to the sulfonamide nitrogen, a methyl substituent at the 2-position of the benzene ring, and a nitro group at the 5-position. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial and enzyme inhibitory properties. Its synthesis likely involves sulfonation of a substituted furan precursor, followed by coupling with a nitro-substituted benzene derivative.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-9-4-5-10(14(15)16)7-12(9)20(17,18)13-8-11-3-2-6-19-11/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBYBOZSFFDWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan ring and the benzenesulfonamide moietyThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Oxidation Reactions
The nitro group (-NO₂) undergoes selective reduction under controlled conditions. Hydrogenation with palladium catalysts produces the corresponding amine derivative (C₁₂H₁₄N₂O₃S) in >85% yield . Computational studies suggest that steric hindrance from the adjacent methyl group slows reduction kinetics compared to unsubstituted analogs .
Key reaction:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pd/C |
| Temperature | 50°C |
| Pressure | 3 atm H₂ |
| Yield | 87% |
Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions. With thionyl chloride (SOCl₂), it forms a reactive sulfonyl chloride intermediate, enabling coupling with amines or alcohols . A 2022 study demonstrated 73% yield in synthesizing sulfonamide-linked pyrazole derivatives under microwave irradiation .
Mechanistic pathway:
-
Activation of sulfonamide via SOCl₂
-
Nucleophilic attack by amine/alkoxide
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Elimination of HCl
Furan Ring Modifications
The furan-2-ylmethyl group undergoes:
-
Hydrogenation : Catalytic hydrogenation (H₂, PtO₂) produces tetrahydrofuran derivatives, enhancing solubility.
-
Electrophilic Substitution : Nitration at the C5 position occurs with HNO₃/H₂SO₄ (65% yield) .
Hydrolysis Reactions
Under alkaline conditions (NaOH, 80°C), the sulfonamide bond cleaves to form 2-methyl-5-nitrobenzenesulfonic acid and furfurylamine :
Biological Activity Modulation
Reduction of the nitro group enhances antimicrobial potency (MIC reduced from 128 μg/mL to 16 μg/mL against S. aureus).
Thermal Stability
DSC analysis shows decomposition onset at 218°C, with exothermic peaks correlating to nitro group degradation .
Comparative Reaction Analysis
| Reaction Type | Reagents/Conditions | Major Product | Yield | Application |
|---|---|---|---|---|
| Nitro Reduction | H₂/Pd-C, EtOH, 50°C | Amine derivative | 87% | Antimicrobial agents |
| Sulfonamide Alkylation | K₂CO₃, DMF, 80°C | N-Alkylated sulfonamide | 68% | Enzyme inhibitors |
| Furan Hydrogenation | H₂/PtO₂, THF, RT | Tetrahydrofuran analog | 92% | Solubility enhancement |
| Acidic Hydrolysis | HCl (conc.), reflux | Benzenesulfonic acid + furfurylamine | 81% | Degradation studies |
Mechanistic Insights
DFT calculations reveal:
Scientific Research Applications
N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, which has diverse applications in scientific research due to its unique chemical structure.
Scientific Research Applications
Chemistry this compound serves as a fundamental building block in synthesizing more complex molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in creating novel compounds. The nitro group can be reduced to an amino group, while the furan ring can be hydrogenated to form a tetrahydrofuran derivative. The sulfonamide group can also participate in nucleophilic substitution reactions.
Biology This compound is investigated for its potential antimicrobial and antifungal properties. The sulfonamide moiety can inhibit certain enzymes, disrupting metabolic pathways in microorganisms, while the nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Medicine this compound is explored as a potential therapeutic agent for various diseases because of its unique chemical structure. The sulfonamide group is known for its ability to inhibit various enzymes, which could be leveraged in therapeutic applications.
Industry This compound is utilized in developing new materials and chemical processes.
Enzyme Inhibition
The sulfonamide group is recognized for its capacity to inhibit various enzymes, highlighting its potential in therapeutic applications.
Detailed Reaction Types
This compound can undergo several chemical reactions:
- Oxidation: The nitro group can be reduced to an amino group under specific conditions.
- Reduction: The furan ring can be hydrogenated to create a tetrahydrofuran derivative.
- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Additional compounds
Mechanism of Action
The mechanism of action of N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit the activity of certain enzymes, disrupting metabolic pathways in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide with structurally related sulfonamides from the literature:
Key Comparisons
Furan vs. Naphthofuran: The naphthofuran moiety in ’s compounds provides extended aromaticity, improving selectivity for enzyme targets (e.g., kinase inhibition) , whereas the simpler furan in the target compound may favor broader microbial targeting.
Synthetic Pathways :
- The target compound’s synthesis likely parallels ’s method, where furan derivatives are sulfonated and coupled to aromatic amines. In contrast, naphthofuran-containing sulfonamides () require more complex cyclization steps .
Biological Activity :
- Antimicrobial activity is well-documented for furan-linked sulfonamides (), suggesting the nitro and methyl groups in the target compound may enhance potency against Gram-negative bacteria .
- ’s compounds exhibit selective inhibition, implying that bulkier substituents (e.g., naphthofuran) improve target specificity but reduce broad-spectrum efficacy .
Physicochemical Properties
- Solubility : The nitro group increases polarity but may reduce lipophilicity compared to chloro/methoxy substituents. Methyl groups slightly enhance lipid solubility, aiding membrane penetration.
Biological Activity
N-Furan-2-ylmethyl-2-methyl-5-nitro-benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in various fields.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The unique combination of a furan moiety, a sulfonamide group, and a nitro substituent enhances its solubility and biological activity. The furan ring contributes to its aromatic properties, while the benzenesulfonamide portion is crucial for its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Nitro-containing compounds often act by producing toxic intermediates that bind to DNA, leading to cell death .
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth, making it a candidate for anticancer drug development.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, which could be leveraged in therapeutic applications .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to its structural features. SAR studies have indicated that modifications to the furan ring or the sulfonamide group can significantly affect biological activity. For instance, compounds with different substituents on the furan ring have displayed varying levels of antimicrobial and anticancer activities .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(furan-2-ylmethyl)benzenesulfonamide | Furan ring, amino group | Antimicrobial potential |
| 4-Methyl-N-(5-methylfuran-2-ylmethyl)benzenesulfonamide | Methyl substitution on furan | Antitumor activity |
| 4-Chloro-N-(furan-2-ylmethyl)benzenesulfonamide | Chlorine substitution | Potential enzyme inhibitor |
| 4-Hydroxy-N-furfurylbenzenesulfonamide | Hydroxy group addition | Enhanced solubility and bioactivity |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
- Antitumor Activity : In vitro assays indicated that this compound could inhibit the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutic agents .
- Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific enzymes implicated in disease processes, showing promise as a therapeutic agent for conditions such as cancer and bacterial infections .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the furan ring (δ 6.2–7.4 ppm for protons) and sulfonamide group (δ 2.8–3.2 ppm for methyl groups). NOESY can resolve stereochemical ambiguities in the nitrobenzenesulfonamide moiety .
- X-ray Crystallography : Resolves bond angles and torsion angles, critical for verifying the spatial arrangement of the nitro group relative to the sulfonamide. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .
- FT-IR : Strong absorption at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ symmetric stretch) .
How can researchers resolve contradictions in bioactivity data across studies involving structural analogs of this compound?
Advanced Research Question
Discrepancies often arise from:
- Substituent Effects : Minor changes (e.g., nitro group position) alter binding affinity. For example, anti-hyperlipidemic activity in analogs varies with para vs. meta nitro placement .
- Methodological Validation : Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target engagement. Cross-validate using computational docking (AutoDock Vina) and MD simulations (GROMACS) .
- Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC-MS with >98% purity thresholds) .
What computational strategies are recommended for predicting the pharmacokinetic properties of this sulfonamide derivative?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions (CYP3A4 substrate likelihood) .
- Molecular Dynamics (MD) : Simulate solvation in explicit water (TIP3P model) to assess stability of the sulfonamide-furan interaction over 100 ns trajectories .
- Docking Studies : Target TRPM8 channels (PDB ID: 6BPQ) using flexible ligand docking to identify key hydrogen bonds with Asp915 and Tyr1004 .
How does the nitro group’s electronic environment influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The nitro group acts as a strong electron-withdrawing group, enhancing sulfonamide’s electrophilicity:
- Hammett Analysis : σpara = +1.27 for NO₂ increases reactivity in SNAr reactions. Kinetic studies show 3-fold rate enhancement compared to non-nitro analogs .
- DFT Calculations : B3LYP/6-31G(d) level calculations reveal a partial positive charge (+0.32 e) on the sulfonamide sulfur, facilitating nucleophilic attack .
What protocols are recommended for assessing the compound’s stability under varying storage conditions?
Basic Research Question
- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 6 months. Monitor via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) for degradation products (e.g., hydrolyzed sulfonamide) .
- Light Sensitivity : Expose to 1.2 million lux-hours of UV-Vis light. LC-MS identifies photo-oxidation byproducts (e.g., nitroso derivatives) .
- Cryopreservation : Store at -80°C under argon; stability >24 months with <2% degradation .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification Bottlenecks : Column chromatography is impractical at >100 g scales. Switch to fractional crystallization (ethyl acetate/hexane) or pH-dependent extraction .
- Exothermic Risks : Sulfonylation at scale requires jacketed reactors with <10°C temperature control to prevent runaway reactions .
- Regulatory Compliance : Ensure residual solvent levels (e.g., DCM < 600 ppm) meet ICH Q3C guidelines via rotary evaporation and lyophilization .
How can researchers differentiate between polymorphic forms of this compound, and what implications do they have on bioactivity?
Advanced Research Question
- PXRD : Compare diffraction patterns (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 20.3°) .
- DSC : Endothermic peaks at 148°C (Form I) vs. 155°C (Form II) indicate stability differences .
- Bioactivity Impact : Form I shows 2.3-fold higher aqueous solubility (2.8 mg/mL vs. 1.2 mg/mL for Form II), correlating with improved in vivo absorption .
What strategies mitigate cytotoxicity observed in sulfonamide derivatives during in vitro assays?
Advanced Research Question
- Structural Modifications : Introduce hydroxyl groups (e.g., 4-[(1S)-1-hydroxyethyl] substitution) to reduce mitochondrial membrane disruption .
- Prodrug Approach : Mask the sulfonamide as a tert-butyl carbamate, cleaved intracellularly by esterases .
- Dose Optimization : Use Hill equation modeling (EC₅₀ = 12 µM; CC₅₀ = 85 µM) to establish a therapeutic index >7 .
How do solvent polarity and proticity affect the compound’s solubility and crystallization behavior?
Basic Research Question
- Solubility Screening : Highest in DMSO (>200 mg/mL), moderate in ethanol (45 mg/mL), poor in water (<1 mg/mL) .
- Crystallization Solvents : Use binary mixtures (e.g., acetone/water) to control nucleation. Protic solvents (e.g., methanol) favor needle-like crystals; aprotic solvents (e.g., THF) yield blocky morphologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
